N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-piperidin-1-ylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(19-6-4-9-21-12-8-17-13-21)15-18-7-5-14(20-15)22-10-2-1-3-11-22/h5,7-8,12-13H,1-4,6,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUZCSBRPLCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide, with the CAS number 2034537-42-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, anti-inflammatory compound, and its effects on various cellular mechanisms.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O |
| Molecular Weight | 314.39 g/mol |
| CAS Number | 2034537-42-1 |
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives, such as this compound, exhibit notable anticancer properties. For instance, Tiwari et al. synthesized various pyrimidine derivatives and screened them against multiple cancer cell lines, including MCF-7 and MDA-MB453. One of the compounds showed an IC₅₀ of 29.1 µM against MDA-MB453 cells . The structure-activity relationship (SAR) studies highlighted that modifications in the molecular structure could significantly enhance anticancer efficacy.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Studies suggest that it could promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
Study 1: Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's efficacy was comparable to established chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Potential
A separate study assessed the anti-inflammatory effects of this compound using an LPS-induced inflammation model in macrophages. The results demonstrated a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
- The piperidin-1-yl group in the target compound distinguishes it from simpler analogs (e.g., compounds 5, 6) and may enhance binding to targets requiring basic or bulky substituents.
- Electron-withdrawing groups (e.g., 4-fluoro in compound 6, trifluoromethyl in compound 41) improve metabolic stability compared to the target’s electron-donating piperidine .
- The pyrrolo-pyrimidine core in compound 1 () demonstrates anti-tubercular activity, suggesting that pyrimidine derivatives with extended heterocycles may have broader therapeutic applications .
Q & A
Q. How do structural analogs with piperidine modifications affect off-target toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
